

# N-Boc-Imidazole: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl 1H-imidazole-1-carboxylate*

Cat. No.: B153083

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-Boc-imidazole (**tert-butyl 1H-imidazole-1-carboxylate**). This key intermediate is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key processes to facilitate understanding and application in research and development.

## Molecular Structure and Physicochemical Properties

N-Boc-imidazole is an imidazole derivative where one of the nitrogen atoms of the imidazole ring is protected by a tert-butoxycarbonyl (Boc) group.<sup>[1][2]</sup> This protecting group enhances the compound's stability and allows for selective reactions, making it an invaluable tool in complex organic synthesis.<sup>[2]</sup>

Table 1: Physicochemical Properties of N-Boc-imidazole

Property	Value	Reference(s)
CAS Number	49761-82-2	[2]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	168.19 g/mol	
Appearance	White to off-white crystalline powder	[2]
Melting Point	45-47 °C	
Boiling Point	147-150 °C	
Solubility	Soluble in hexane, acetone, and DMF	[1]
pKa	3.49 ± 0.10 (Predicted)	[2]

## Synthesis and Experimental Protocols

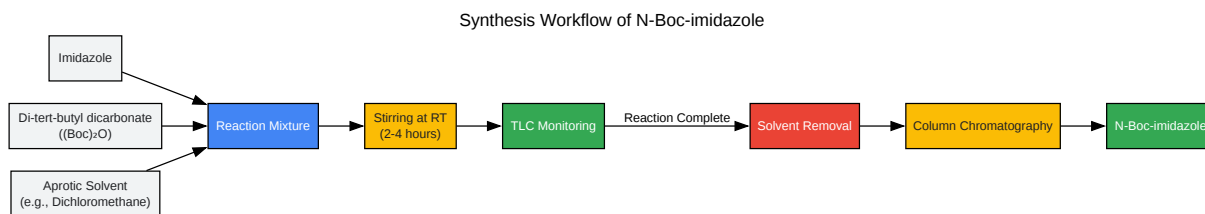
The synthesis of N-Boc-imidazole is readily achieved through the reaction of imidazole with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O. The following protocol provides a reliable method for its preparation.

### Synthesis of N-Boc-imidazole

Experimental Protocol:

To a solution of imidazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford N-Boc-imidazole as a white solid.

Logical Workflow for the Synthesis of N-Boc-imidazole:



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Caption: Workflow for the synthesis of N-Boc-imidazole.

## Spectroscopic Characterization

The structure of N-Boc-imidazole is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) used as an internal standard.

Table 2:  $^1\text{H}$  NMR Spectral Data for N-Boc-imidazole in  $\text{CD}_3\text{OD}$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
8.26	s	1H	H-2 (imidazole ring)	
7.80	d	2H	H-4/H-5 (imidazole ring)	
1.68	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	

Table 3: <sup>13</sup>C NMR Spectral Data for N-Boc-imidazole in CD<sub>3</sub>OD

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference(s)
148.4	C=O (Boc group)	
143.8	C-2 (imidazole ring)	
139.0	C-4 (imidazole ring)	
113.7	C-5 (imidazole ring)	
87.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	
28.2	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	

## Fourier-Transform Infrared (FTIR) Spectroscopy

### Experimental Protocol:

The FTIR spectrum of N-Boc-imidazole is typically obtained using the KBr pellet method. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

Table 4: Key FTIR Absorption Bands for Imidazole Derivatives

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Reference(s)
~3100	C-H stretching	Imidazole ring	[3]
~1750	C=O stretching	Carbonyl (Boc group)	[3]
~1450	C=N stretching	Imidazole ring	[3]
~1400	C-N stretching	Imidazole ring	[3]

## Mass Spectrometry (MS)

### Experimental Protocol:

Mass spectrometric analysis is performed using an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Table 5: Mass Spectrometry Data for N-Boc-imidazole

m/z (ESI)	Ion
169.0	[M+H] <sup>+</sup>
113.0	[M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup> (Loss of isobutylene)
69.0	[C <sub>3</sub> H <sub>5</sub> N <sub>2</sub> ] <sup>+</sup> (Imidazole ring fragment)

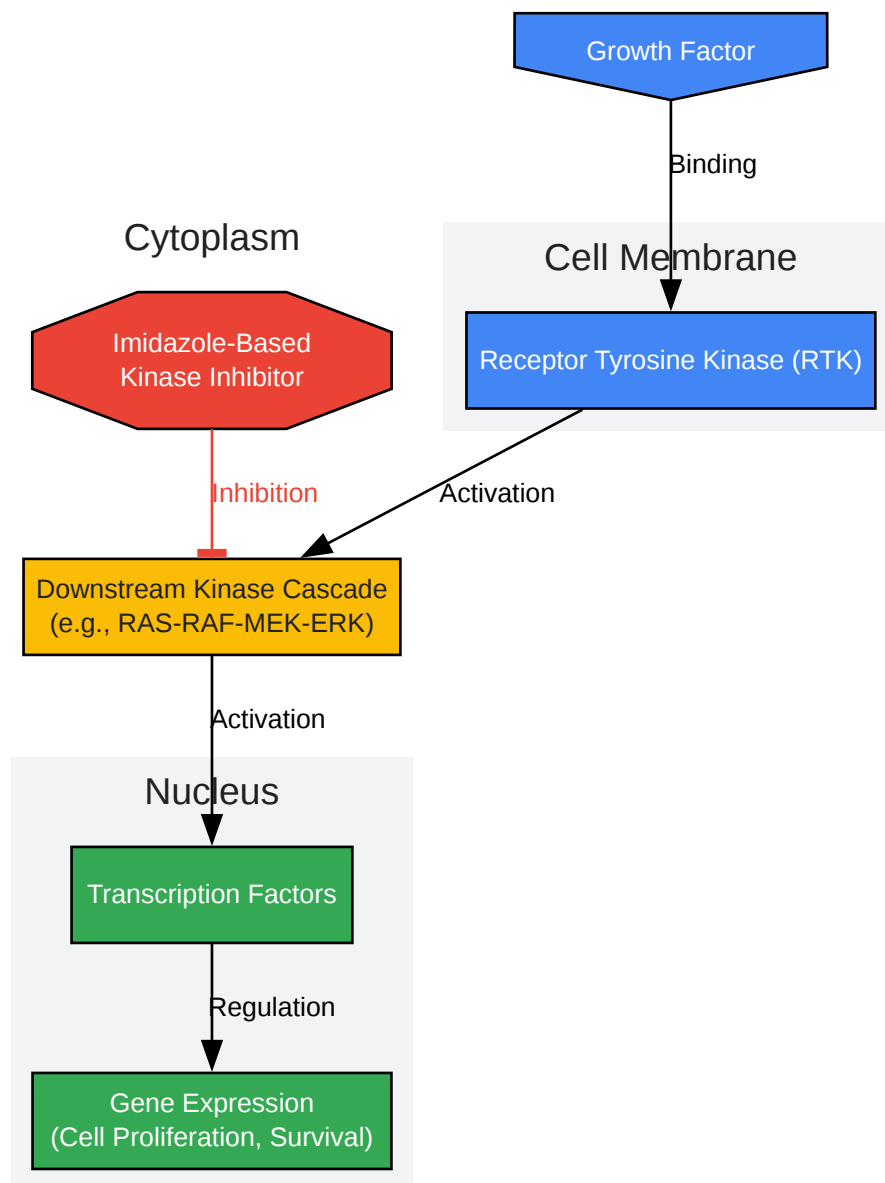
## Role in Drug Development and Signaling Pathways

N-Boc-imidazole is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The imidazole moiety is a common feature in many biologically active molecules, and the Boc protecting group facilitates the selective modification of these structures.[2]

Imidazole-containing compounds have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.

## Representative Signaling Pathway for Imidazole-Based Kinase Inhibitors:

## Simplified Kinase Signaling Pathway Inhibition

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Caption: Inhibition of a kinase signaling pathway by an imidazole-based inhibitor.

This diagram illustrates how an imidazole-based kinase inhibitor can block the downstream signaling cascade initiated by a receptor tyrosine kinase, thereby preventing the activation of transcription factors that drive cell proliferation and survival. The synthesis of such inhibitors

often relies on intermediates like N-Boc-imidazole to introduce the crucial imidazole pharmacophore.

## Conclusion

N-Boc-imidazole is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal choice for the synthesis of complex molecules with significant biological activity. This guide provides essential technical information to support its effective use in research and drug development, from fundamental synthesis to its application in creating targeted therapeutics.

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